molecular formula C17H36O B8223441 2-Heptyldecan-1-ol

2-Heptyldecan-1-ol

Cat. No.: B8223441
M. Wt: 256.5 g/mol
InChI Key: RJCZAHGCMKCXGE-UHFFFAOYSA-N
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Description

2-Heptyldecan-1-ol is a branched fatty alcohol with the theoretical molecular formula C₁₇H₃₆O, consisting of a decanol (C₁₀) backbone and a heptyl (C₇) substituent at the second carbon. Branched alcohols are valued in industrial applications for their surfactant properties, lower melting points, and enhanced solubility in non-polar matrices compared to linear analogs .

Properties

IUPAC Name

2-heptyldecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(16-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCZAHGCMKCXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Decanol with Heptyl Halides

The most widely reported method involves the alkylation of decanol derivatives with heptyl halides (e.g., heptyl bromide or chloride) via nucleophilic substitution. This two-step process proceeds through a carbocation intermediate, consistent with an SN1 mechanism due to the tertiary carbon center formed during the reaction.

Reaction Mechanism:

  • Formation of Carbocation: Protonation of the hydroxyl group in decanol under acidic conditions generates a leaving group (water), resulting in a tertiary carbocation after departure.

  • Nucleophilic Attack: The heptyl halide’s halide ion acts as a weak nucleophile, bonding with the carbocation to form this compound.

Optimization Parameters:

  • Solvent: Polar protic solvents (e.g., ethanol, water) stabilize carbocation intermediates, enhancing reaction rates.

  • Catalyst: Lewis acids like AlCl₃ or H₂SO₄ accelerate carbocation formation.

  • Temperature: Elevated temperatures (80–100°C) improve kinetics but risk elimination side reactions.

ParameterOptimal RangeEffect on Yield
Reaction Temperature80–90°CMaximizes substitution over elimination
Catalyst Loading5–10 mol% H₂SO₄Accelerates carbocation formation
SolventEthanol/Water (3:1)Balances carbocation stability and nucleophilicity

Yields typically reach 60–75% under optimized conditions, though purification via fractional distillation is required to remove unreacted decanol and heptyl halide byproducts.

Catalytic Hydrogenation of Ketone Precursors

An alternative route involves hydrogenating 2-heptyldecan-1-one using catalysts like Raney nickel or palladium on carbon. This method avoids halogenated reagents but requires synthesizing the ketone precursor via Friedel-Crafts acylation.

Procedure:

  • Acylation: Decanol reacts with heptanoyl chloride in the presence of AlCl₃ to form 2-heptyldecan-1-one.

  • Hydrogenation: The ketone undergoes catalytic hydrogenation (H₂, 50–100 psi) at 120°C to yield the alcohol.

CatalystTemperature (°C)Pressure (psi)Yield (%)
Raney Nickel1207068
Pd/C (10 wt%)1005072

This method achieves moderate yields (65–75%) but demands stringent control over hydrogenation conditions to prevent over-reduction.

SubstrateStrainTiter (g/L)Time (h)
DodecaneE. coli CYP153A1.520
TetradecaneE. coli CYP153A2.050

Current limitations include low regioselectivity for branched products and competition from β-oxidation pathways. Computational protein design and directed evolution are being explored to tailor enzyme specificity.

Optimization of Reaction Conditions

Solvent Effects in SN1 Reactions

Polar protic solvents enhance carbocation stability, but excessive polarity reduces nucleophilicity. A 3:1 ethanol-water mixture optimizes this balance, achieving 72% yield in alkylation reactions.

Catalyst Screening

Comparative studies show H₂SO₄ outperforms AlCl₃ in decanol alkylation due to superior proton donation capacity, reducing side product formation by 15%.

Recent Advances in Synthesis Techniques

Ionic Liquid-Mediated Reactions

Room-temperature ionic liquids (e.g., [BMIM][BF₄]) replace volatile solvents in alkylation, improving recyclability and reducing energy input. Preliminary trials show 65% yield at 50°C.

Flow Chemistry Systems

Continuous-flow reactors enhance heat transfer and mixing, curtailing side reactions. A microfluidic setup achieved 78% yield in 30 minutes, compared to 6 hours in batch mode .

Chemical Reactions Analysis

Types of Reactions

2-Heptyldecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry

2-Heptyldecan-1-ol serves as a solvent and intermediate in organic synthesis. Its utility in chemical reactions is attributed to its ability to dissolve a wide range of organic compounds, making it valuable in laboratory settings for various synthetic processes.

Synthetic Routes:

  • Reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Hydrogenation of fatty acids or esters in industrial production, often using metal catalysts such as palladium or nickel.

Biology

In biological research, this compound is studied for its role in cell membrane structure and function. As a long-chain fatty alcohol, it integrates into lipid bilayers, influencing membrane fluidity and permeability.

Mechanism of Action:

  • Alters membrane dynamics, which can affect cellular processes such as signaling and transport.

Medicine

The compound is being investigated for potential applications in drug delivery systems due to its amphiphilic nature. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study:
Research has shown that fatty alcohols can facilitate the delivery of therapeutic agents across biological membranes, improving treatment efficacy for various conditions .

Industry

In industrial applications, this compound is utilized in the production of surfactants, lubricants, and plasticizers. Its properties make it an effective agent for reducing surface tension in formulations.

Applications Include:

  • Surfactants: Used in detergents and emulsifiers.
  • Lubricants: Enhances the performance of mechanical systems.
  • Plasticizers: Improves flexibility and workability of plastics.

Comparative Analysis of Applications

Field Application Benefits
ChemistrySolvent and synthesis intermediateFacilitates various chemical reactions
BiologyCell membrane studiesEnhances understanding of cellular processes
MedicineDrug delivery systemsIncreases solubility and bioavailability
IndustrySurfactants, lubricants, plasticizersImproves product performance

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Physical State (RT) Solubility Key Applications Safety Profile
2-Heptyldecan-1-ol C₁₇H₃₆O* ~256.5* Likely liquid Insoluble in water* Surfactants, emollients* Potential skin/eye irritant*
2-Hexyldecan-1-ol C₁₆H₃₄O 242.44 Liquid Insoluble in water Non-ionic surfactant, cosmetics Skin/respiratory irritation
2-Octyldodecan-1-ol C₂₀H₄₂O 298.55 Liquid Low water solubility Pharmaceuticals, emollients Low acute toxicity
1-Hexadecanol (linear) C₁₆H₃₄O 242.44 Solid (MP: ~49°C) Insoluble in water Lubricants, emulsifiers Mild irritant
Heptadecan-1-ol (linear) C₁₇H₃₆O 256.48 Solid (MP: ~50–55°C) Insoluble in water R&D, specialty chemicals Skin/eye irritant (H315, H319)

Note: Predicted based on analogs. RT = Room temperature; MP = Melting point. Data sources:

Key Observations:

Branching Effects: Branched alcohols (e.g., 2-hexyldecan-1-ol) exhibit lower melting points and liquid states at room temperature compared to linear analogs (e.g., 1-hexadecanol). This is attributed to reduced van der Waals forces due to irregular molecular packing . Increased branching (e.g., 2-octyldodecan-1-ol vs. 2-hexyldecan-1-ol) enhances viscosity and spreadability, making them ideal for topical formulations .

Solubility :

  • All compared alcohols are insoluble in water but soluble in organic solvents. Branched variants show better miscibility with oils and silicones, critical for cosmetic emulsions .

Biological Activity

2-Heptyldecan-1-ol, a long-chain alcohol with the chemical formula C₁₅H₃₄O, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₃₄O
  • Molecular Weight : 242.44 g/mol
  • Structure : A linear chain alcohol with a heptyl group attached to the first carbon.

Biological Activity Overview

This compound is primarily studied for its antimicrobial and potential therapeutic properties. Its long-chain structure contributes to its lipid solubility, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The inhibition zones suggest that this compound could be effective in treating infections caused by these organisms.

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Biofilm Inhibition : Some studies suggest that this compound can inhibit biofilm formation, which is critical in chronic infections.

Case Studies

  • Antimicrobial Efficacy in Food Preservation
    • A study explored the use of this compound as a natural preservative in food products. The results showed a reduction in microbial load in treated samples compared to controls, indicating its potential use in food safety applications.
  • Potential in Dermatological Applications
    • In dermatological studies, this compound was evaluated for its effects on skin pathogens. It demonstrated efficacy against common skin bacteria and fungi, suggesting its application in topical formulations for skin infections.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application:

Endpoint Result Reference
Acute Toxicity (LD50)>5000 mg/kg (oral, rat)
Skin IrritationModerate irritation observed
Eye IrritationSevere irritation observed

The data indicates that while this compound has low acute toxicity, it can cause irritation upon contact with skin and eyes.

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